molecular formula C20H20N2O2 B1145963 A 844606

A 844606

Cat. No.: B1145963
M. Wt: 320.4 g/mol
InChI Key: WUJHMDPPANTBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 844606 is a potent and selective partial agonist of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is located in the brain, spleen, and lymphocytes of lymph nodes. The alpha7 nicotinic acetylcholine receptors play a significant role in the pathophysiology of neuropsychiatric diseases such as schizophrenia and Alzheimer’s disease .

Preparation Methods

The synthetic route for A 844606 involves the methylation of the corresponding desmethyl precursor using methyl triflate. This method has been used to synthesize carbon-11-labeled this compound for use as a positron emission tomography (PET) tracer .

Chemical Reactions Analysis

A 844606 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.

    Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively covered in the literature.

    Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Scientific Research Applications

A 844606 has demonstrated significant biological activity as a selective α7 nAChR partial agonist, with effective concentration (EC50) values of approximately 1.4 μM and 2.2 μM at human and rat receptors respectively. Notably, it exhibits negligible effects on α4β2 nAChRs, making it a valuable tool for studying α7 nAChR-specific pathways in various biological systems .

Neuropharmacological Studies

This compound has been extensively studied for its potential implications in treating cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia. Its selective action on α7 nAChRs makes it an ideal candidate for exploring therapeutic strategies aimed at enhancing cognitive function.

Case Study: In Vivo Imaging

In a study involving nonhuman primates, this compound was evaluated as a potential positron emission tomography (PET) ligand for imaging α7 nAChRs in the human brain. The research highlighted its high uptake in specific brain regions like the hippocampus and thalamus, suggesting its utility in neuroimaging to assess receptor occupancy and pathophysiology in neurodegenerative conditions .

Radiolabeling Studies

Radiolabeling this compound with carbon-11 has been investigated to facilitate PET imaging. The compound showed promising radiochemical yields and high brain uptake, which are critical for developing imaging agents that can help visualize receptor activity in vivo .

Table: Radiochemical Yields of this compound

Time (min)Radiochemical Yield (%)
0.383.2
0.778.3
1.168.7
6.053.6
1046.9
3028.2
4521.0
6022.2
7514.9
9013.4

This table illustrates the stability and efficacy of this compound as a radiotracer over time during imaging studies.

Mechanism of Action

A 844606 acts as a partial agonist of the alpha7 nicotinic acetylcholine receptor. It binds to the receptor and stimulates alpha7 nicotinic acetylcholine receptor-induced ERK1/2 phosphorylation in PC12 cells. This mechanism involves the modulation of neuronal acetylcholine receptor protein alpha-7 subunit pathways .

Comparison with Similar Compounds

A 844606 is compared with other similar compounds such as A 582941. Both compounds are alpha7 nicotinic acetylcholine receptor agonists and have been evaluated for their potential as PET tracers. This compound is unique in its high uptake in the mouse brain and its selective distribution in the hippocampus and thalamus of the conscious monkey brain .

List of Similar Compounds

  • A 582941
  • SSR180711

These compounds share similar properties and applications but differ in their specific binding affinities and distribution profiles

Biological Activity

A-844606 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cognitive disorders. This compound is notable for its specific action on the α7 nAChR subtype, which is implicated in various neurological functions, including memory and learning.

A-844606 demonstrates its biological activity primarily through its interaction with the α7 nAChR. It exhibits partial agonist properties, meaning it activates the receptor but does not elicit a maximal response compared to full agonists. The effective concentration (EC50) values for A-844606 have been reported as approximately 1.4 µM in human systems and 2.2 µM in rat systems, indicating its potency at these receptors .

Selectivity

One of the key features of A-844606 is its selectivity for the α7 nAChR over other nAChR subtypes. Studies have shown that it has minimal activity at α4β2, α3β2, and α3β4 nAChRs, which are other important subtypes involved in various physiological processes . This selectivity is crucial for minimizing side effects associated with broader-spectrum nAChR agonists.

In Vitro Studies

In vitro studies have demonstrated that A-844606 can enhance neurotransmitter release and promote neuroprotection in neuronal cultures. For instance, experiments conducted on PC12 cells (a model for neuronal differentiation) showed that treatment with A-844606 led to increased phosphorylation of ERK1/2, a key signaling pathway involved in cell survival and proliferation .

Table: Summary of Biological Activity

Parameter Value
Compound Name A-844606
CAS Number 861119-08-6
Receptor Target α7 nAChR
EC50 (Human) 1.4 µM
EC50 (Rat) 2.2 µM
Selectivity High for α7 nAChR over α4β2, α3β2, α3β4

Cognitive Enhancement

Research has indicated that compounds like A-844606 may enhance cognitive functions such as memory and attention. In a controlled study involving animal models, administration of A-844606 resulted in improved performance in tasks measuring cognitive flexibility and memory retention. These findings suggest potential applications for A-844606 in treating conditions like Alzheimer’s disease or schizophrenia, where cognitive deficits are prominent.

Neuroprotective Effects

Another significant area of research involves the neuroprotective properties of A-844606. In models of neurodegeneration, this compound has been shown to reduce cell death induced by neurotoxic agents. The neuroprotective effect is believed to be mediated through the modulation of intracellular signaling pathways that promote cell survival .

Clinical Implications

The implications of these findings are substantial for clinical research. Given its selective action and neuroprotective properties, A-844606 may serve as a lead compound for developing new therapies aimed at enhancing cognitive function and protecting against neurodegenerative processes.

Q & A

Basic Research Questions

Q. What is the pharmacological profile of A 844606, and how is its receptor specificity validated in experimental settings?

this compound is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, primarily studied in pain modulation. To validate receptor specificity, researchers employ radioligand binding assays using tritiated α-bungarotoxin (a competitive antagonist for α7 nAChRs) and functional assays such as calcium imaging in transfected cell lines. Dose-response curves should confirm EC₅₀ values consistent with α7 receptor activation, while control experiments with α4β2 nAChR antagonists (e.g., dihydro-β-erythroidine) ensure selectivity .

Q. What are the standard in vivo models for assessing this compound’s efficacy in acute pain studies?

Common models include:

  • Tail-flick test : Measures latency to withdraw from thermal stimuli.
  • Formalin-induced nociception : Quantifies biphasic pain responses (neurogenic vs. inflammatory).
  • Von Frey filament testing : Evaluates mechanical allodynia in neuropathic pain models.
    Baseline measurements, blinding, and vehicle controls are critical to minimize bias. Statistical analysis typically uses ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .

Q. How should researchers ensure compound purity and stability in this compound experiments?

  • Analytical Chemistry : Use HPLC with UV detection (≥95% purity threshold) and NMR for structural confirmation.
  • Storage : Lyophilized aliquots stored at -20°C in inert atmospheres (argon) to prevent oxidation.
  • In-Solution Stability : Pre-experiment validation via LC-MS to detect degradation products under physiological conditions (e.g., PBS, 37°C) .

Advanced Research Questions

Q. How can conflicting data on this compound’s analgesic efficacy across studies be systematically addressed?

Contradictions often arise from variability in:

  • Dosing regimens (e.g., acute vs. chronic administration).
  • Model selection (inflammatory vs. neuropathic pain).
  • Species differences (rodent vs. primate nAChR expression).
    Methodological Solutions :
  • Meta-analysis : Pool data from standardized assays (e.g., fixed-dose formalin tests) to identify trends.
  • Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets.
  • Mechanistic Studies : Use knockout mice (α7 nAChR⁻/⁻) to isolate receptor-specific effects .

Q. What experimental design considerations are critical for optimizing this compound’s dosing schedule in chronic pain models?

  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and brain penetration via LC-MS/MS.
  • Tolerance Testing : Administer escalating doses over 14 days to assess receptor desensitization.
  • Behavioral Endpoints : Use automated tracking software (e.g., EthoVision) to reduce observer bias.
    Include a crossover design with washout periods to distinguish drug effects from natural recovery .

Q. How can researchers integrate electrophysiological and behavioral data to elucidate this compound’s mechanism of action?

  • Patch-Clamp Recordings : Measure currents in dorsal root ganglion (DRG) neurons pre- and post-A 844606 application.
  • Correlation Analysis : Link electrophysiological parameters (e.g., action potential frequency) to behavioral outcomes (e.g., von Frey thresholds).
  • Computational Modeling : Use tools like Clampfit to simulate receptor activation dynamics .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit dose-response data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀/ED₅₀.
  • Multiple Comparisons Adjustment : Apply Bonferroni correction for studies with >3 experimental groups.
  • Power Analysis : Predefine sample sizes using G*Power to ensure ≥80% statistical power .

Q. How should researchers address ethical compliance in preclinical studies using this compound?

  • IACUC Protocols : Adhere to ARRIVE guidelines for humane endpoints (e.g., maximal tumor size, weight loss thresholds).
  • Blinding : Assign compound administration and data analysis to separate team members.
  • Data Transparency : Publish negative results and raw datasets in repositories like Figshare .

Q. Data Presentation and Reproducibility

Table 1. Comparative Efficacy of this compound in Preclinical Pain Models

ModelDose (mg/kg)Outcome MetricEffect Size vs. ControlReference
Formalin Test10Licking Duration (Phase II)↓ 45%*
Neuropathic (SNI)5Mechanical Allodynia↑ Withdrawal Threshold 50%*
Tail-Flick20Latency Increase+3.2 sec*

*p < 0.05 vs. vehicle; SNI = Spared Nerve Injury.

Q. What steps ensure reproducibility of this compound studies?

  • Detailed Methods : Include molar concentrations, vehicle composition (e.g., 5% DMSO in saline), and equipment settings (e.g., von Frey filament force range).
  • Supplementary Data : Provide raw electrophysiological traces, HPLC chromatograms, and statistical code (R/Python scripts) as supplemental files.
  • Reagent Validation : Cite commercial sources (e.g., Tocris for this compound) and lot numbers .

Q. Interdisciplinary Research Applications

Q. How can this compound studies inform translational research on nAChR-targeted therapies?

  • Biomarker Identification : Correlate CSF levels of this compound with PET imaging of α7 receptor occupancy.
  • Combination Therapies : Test synergies with gabapentinoids or NSAIDs in multimodal pain management.
  • Clinical Trial Design : Use preclinical EC₅₀ data to estimate first-in-human dosing (allometric scaling) .

Properties

IUPAC Name

2-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-21-9-13-11-22(12-14(13)10-21)15-6-7-19-17(8-15)20(23)16-4-2-3-5-18(16)24-19/h2-8,13-14H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJHMDPPANTBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=CC4=C(C=C3)OC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.